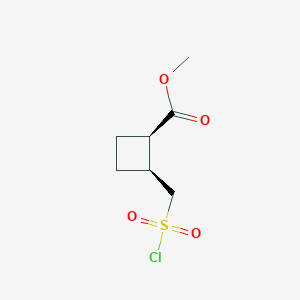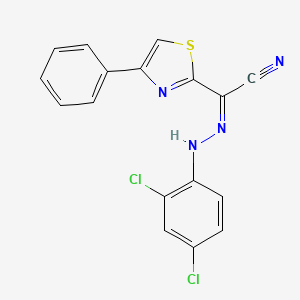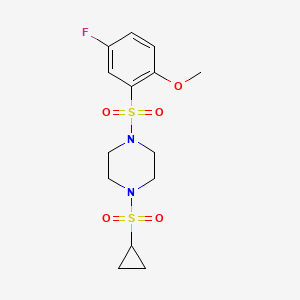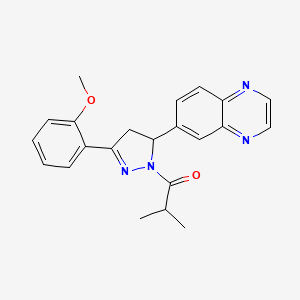
Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclobutane-1-carboxylate is a complex organosulfur compound characterized by the presence of a cyclobutane ring substituted with chlorosulfonylmethyl and carboxylate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclobutane-1-carboxylate typically involves a multi-step process:
Formation of the Cyclobutane Ring: : The initial step often involves the cycloaddition reaction to form the cyclobutane ring, which is crucial for the structural integrity of the compound.
Introduction of the Chlorosulfonylmethyl Group: : This step generally includes the substitution reaction where a suitable precursor, such as cyclobutane, reacts with chlorosulfonyl chloride under controlled conditions to introduce the chlorosulfonylmethyl group.
Esterification: : The final step involves the esterification of the resulting intermediate with methanol to produce this compound.
Industrial Production Methods: Industrial production of this compound necessitates scalable and cost-effective methodologies. Key approaches include:
Batch Processing: : Utilized for smaller scale production, allowing precise control over reaction conditions.
Continuous Flow Processing: : Employed for larger scale manufacturing, improving efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions to produce sulfone derivatives, increasing its reactivity and potential application range.
Reduction: : Reduction reactions typically result in the conversion of the sulfonyl group to a sulfide group, altering the compound's properties significantly.
Substitution: : Common substitution reactions involve the replacement of the chlorine atom in the chlorosulfonyl group with various nucleophiles, leading to a diverse array of derivatives.
Common Reagents and Conditions: Reactions involving Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclobutane-1-carboxylate often utilize reagents such as:
Oxidizing Agents: : e.g., Hydrogen peroxide, Potassium permanganate.
Reducing Agents: : e.g., Lithium aluminum hydride, Sodium borohydride.
Nucleophiles: : e.g., Amines, Alcohols.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclobutane-1-carboxylate serves as a versatile building block for the synthesis of complex organic molecules, enabling the development of new materials and compounds.
Biology and Medicine: Biologically, this compound is investigated for its potential as a pharmacophore, contributing to the development of new drugs, especially those targeting specific molecular pathways involved in diseases.
Industry: Industrially, it finds application in the development of advanced materials, such as polymers and resins, due to its unique reactivity and structural properties.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets, including enzymes and receptors, modulating their activity through covalent binding or allosteric modulation. The pathways involved often include signal transduction cascades that regulate various cellular processes.
Comparison with Similar Compounds
Similar Compounds:
Methyl 2-(chlorosulfonylmethyl)butanoate: : Shares structural similarity but differs in the ring size, affecting its reactivity and applications.
Methyl 3-(chlorosulfonylmethyl)cyclohexane-1-carboxylate: : Possesses a larger ring, influencing its steric interactions and chemical behavior.
Uniqueness: Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclobutane-1-carboxylate is unique due to its cyclobutane ring structure, imparting distinct reactivity and stability compared to its analogs. This structural feature enables its use in specialized applications where ring strain and compactness are advantageous.
This exploration gives a comprehensive overview of the compound's preparation, reactivity, and applications. Got more curiosity? Let's dive deeper into any of these facets!
Properties
IUPAC Name |
methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO4S/c1-12-7(9)6-3-2-5(6)4-13(8,10)11/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNGONYZKDZLEM-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H]1CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2915001.png)
![3-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)
![N-cyclopentyl-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2915005.png)
![2-{[1-(2-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2915006.png)
![N-[2-(dimethylamino)-2-phenylethyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2915007.png)




![(2S)-2-amino-5-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-yl]amino}pentanoic acid](/img/structure/B2915017.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2915018.png)
![2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B2915022.png)
![2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2915023.png)
![ethyl 2-{N'-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazinecarbonyl}acetate](/img/structure/B2915024.png)
